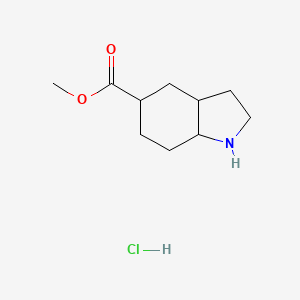![molecular formula C8H7F3N2O B13503578 5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine](/img/structure/B13503578.png)
5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine is a heterocyclic compound that features a trifluoromethyl group attached to a furo[2,3-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine typically involves multi-step procedures. One common synthetic route includes the following steps:
Esterification: Nicotinic acid is esterified to yield an intermediate ester.
Oxidation: The ester is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate a cyano intermediate.
Reduction: The cyano intermediate is reduced using sodium and ammonium chloride in ethanol to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the functional groups attached to the furo[2,3-b]pyridine core.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by palladium-catalyzed processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and other peroxides.
Reduction: Sodium and ammonium chloride in ethanol are typical reducing agents.
Substitution: Palladium catalysts and organoboron reagents are frequently used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学的研究の応用
5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may block receptors such as CSF-IR, preventing the attachment of proteins like macrophage colony-stimulating factor (M-CSF). This inhibition can reduce the accumulation of immune cells in tissues, thereby mitigating disease symptoms .
類似化合物との比較
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: This compound shares a similar trifluoromethyl group but differs in its overall structure.
6-(Trifluoromethyl)-3-pyridinamine: Another related compound with a trifluoromethyl group attached to a pyridine ring.
Uniqueness
5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine is unique due to its furo[2,3-b]pyridine core, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H7F3N2O |
|---|---|
分子量 |
204.15 g/mol |
IUPAC名 |
5-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)4-1-5-6(12)3-14-7(5)13-2-4/h1-2,6H,3,12H2 |
InChIキー |
HRGNAWCAUXEGQY-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=C(O1)N=CC(=C2)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8,8-Difluoro-5-azaspiro[3.4]octane hydrochloride](/img/structure/B13503506.png)
![Imidazo[1,2-b]pyridazine-8-carboxylic acid](/img/structure/B13503521.png)
![(R)-(2,3-Difluoro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13503522.png)


![Tert-butyl 4-{[(benzyloxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate](/img/structure/B13503533.png)
![rac-(4aR,7aR)-4a-(methoxymethyl)-octahydropyrano[2,3-c]pyrrole hydrochloride, cis](/img/structure/B13503544.png)





